molecular formula C13H10BrNO3 B14323258 N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide CAS No. 110606-22-9

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide

Cat. No.: B14323258
CAS No.: 110606-22-9
M. Wt: 308.13 g/mol
InChI Key: JFNTXPYGCSUHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide is an organic compound that features a bromophenyl group, a furan ring, and a hydroxyprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a condensation reaction with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide
  • N-(4-Methylphenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide
  • N-(4-Fluorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide

Uniqueness

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

CAS No.

110606-22-9

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(furan-2-yl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C13H10BrNO3/c14-10-3-5-11(6-4-10)15(17)13(16)8-7-12-2-1-9-18-12/h1-9,17H

InChI Key

JFNTXPYGCSUHSM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.